molecular formula C15H13ClN2O3 B11107746 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide

Cat. No.: B11107746
M. Wt: 304.73 g/mol
InChI Key: RKMRFSCINPJFNP-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.

    Acylation: The nitrated product is then subjected to acylation with 2,4-dimethylaniline in the presence of a suitable catalyst, such as aluminum chloride, to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic medium, reflux conditions.

Major Products Formed

    Reduction: 4-chloro-N-(2,4-dimethylphenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-chloro-N-(2,4-dimethylphenyl)-3-carboxybenzamide.

Scientific Research Applications

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,4-dimethylphenyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-chloro-N-(2,4-dimethylphenyl)-3-aminobenzamide: Formed by the reduction of the nitro group, exhibiting different properties and applications.

    4-chloro-N-(2,4-dimethylphenyl)-3-carboxybenzamide: Formed by the oxidation of the methyl groups, with distinct chemical and biological characteristics.

Uniqueness

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer specific chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-6-13(10(2)7-9)17-15(19)11-4-5-12(16)14(8-11)18(20)21/h3-8H,1-2H3,(H,17,19)

InChI Key

RKMRFSCINPJFNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

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